![molecular formula C14H16N6O2 B2495279 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034615-87-5](/img/structure/B2495279.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives often involves condensation reactions, heterocyclization, and specific modifications to introduce various functional groups. For instance, the synthesis of a novel pyrimidine derivative was achieved through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one, characterized by X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized using techniques such as X-ray single-crystal diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These methods allow for the determination of geometrical parameters, providing insights into the molecular conformation and electronic structure of the compounds. The Hirshfeld surface analysis and electronic properties have been explored through density functional theory (DFT) calculations, offering a detailed understanding of intermolecular interactions (Lahmidi et al., 2019).
Chemical Reactions and Properties
Triazolopyrimidine derivatives engage in various chemical reactions, including cyclization, esterification, and interaction with different reagents to yield a wide range of functionalized compounds. These reactions are pivotal for modifying the chemical structure and introducing new pharmacophoric elements. The versatility in chemical reactivity underscores the synthetic utility of triazolopyrimidine scaffolds in constructing complex molecules (Kislyi et al., 2003).
科学的研究の応用
Synthesis and Chemical Properties
Research has explored the synthesis and structural characterization of compounds containing the [1,2,4]triazolo[1,5-a]pyrimidin-6-yl motif and its derivatives. For instance, novel N-arylpyrazole-containing enaminones have been synthesized as intermediates for further reactions to afford substituted pyridine derivatives and [1,2,4]triazolo[4,3-a]pyrimidines. These synthetic pathways highlight the versatility of enaminones in the construction of complex heterocyclic systems with potential biological activities (Riyadh, 2011). Additionally, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative featuring the [1,2,4]triazolo[1,5-a]pyrimidine ring, characterized by X-ray diffraction and spectroscopic techniques, underscoring the interest in detailed structural elucidation of such compounds (Lahmidi et al., 2019).
Biological Activities
The triazolopyrimidine scaffold is a focal point in the development of compounds with promising biological activities. For example, some synthesized pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of these compounds. The structure-activity relationship (SAR) studies of these compounds offer insights into their mechanism of action and lay the groundwork for further optimization as potential drugs (Rahmouni et al., 2016). Another study by Gilava et al. (2020) synthesized [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the broad spectrum of biological applications of these compounds (Gilava et al., 2020).
Supramolecular Chemistry
The [1,2,4]triazolopyrimidine core is also of interest in the field of supramolecular chemistry. Fonari et al. (2004) investigated novel pyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies, demonstrating the utility of these compounds in constructing complex molecular architectures with potential applications in material science and nanotechnology (Fonari et al., 2004).
将来の方向性
The future directions for the research and development of this compound could involve further exploration of its potential applications, particularly in the field of anticancer drug development . The design and synthesis of novel derivatives of this compound could also be a promising area of future research .
特性
IUPAC Name |
3,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-9-12(10(2)22-19-9)13(21)15-5-3-4-11-6-16-14-17-8-18-20(14)7-11/h6-8H,3-5H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVKMFYTBRLXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

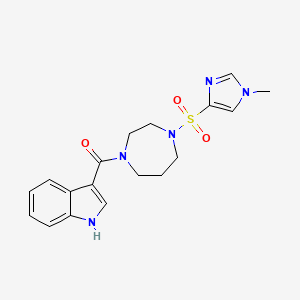
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)
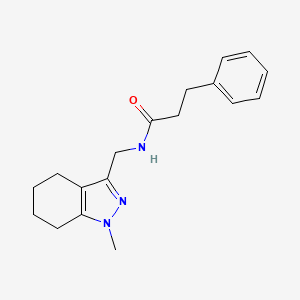
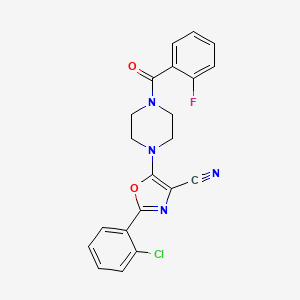
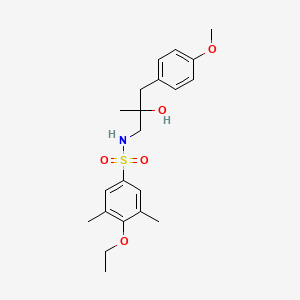
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)
![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)
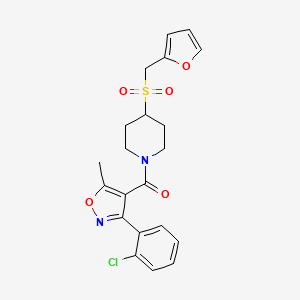
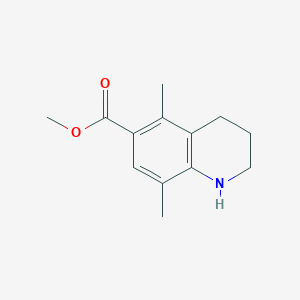
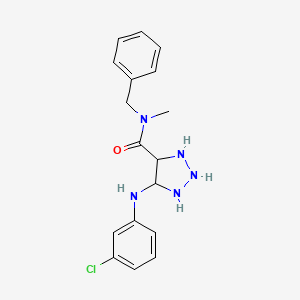
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)